molecular formula C11H12Cl2OS B13639424 1-(2,4-Dichlorophenyl)-2-(propylthio)ethan-1-one

1-(2,4-Dichlorophenyl)-2-(propylthio)ethan-1-one

Cat. No.: B13639424
M. Wt: 263.2 g/mol
InChI Key: PXUVBIIDMWTAIZ-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-2-(propylthio)ethan-1-one (CAS 1157364-17-4) is a synthetic organic compound with the molecular formula C 11 H 12 Cl 2 OS and a molecular weight of 263.18 g/mol . This compound features a 2,4-dichlorophenyl group attached to an ethanone core, which is further functionalized with a propylthio (propylsulfanyl) side chain. Its structure can be represented by the SMILES notation CCCSCC(=O)C1=C(C=C(C=C1)Cl)Cl . As a building block in organic synthesis, this compound serves as a key intermediate for researchers in medicinal chemistry and chemical biology. The dichlorophenyl and thioether functionalities make it a valuable precursor for the development of more complex molecules, potentially for pharmaceutical or agrochemical applications. Its structural features are often explored in the synthesis of heterocyclic compounds and in structure-activity relationship (SAR) studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers handling this compound should refer to the Safety Data Sheet (SDS) for proper handling instructions. While a specific hazard classification for this exact compound may not be fully detailed in public sources, a closely related analogue, 1-(3,4-Dichlorophenyl)-2-(propylthio)ethan-1-one, is classified with the GHS07 (Harmful/Irritant) pictogram and carries hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is prudent to assume similar risks and adopt standard safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated area.

Properties

Molecular Formula

C11H12Cl2OS

Molecular Weight

263.2 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-2-propylsulfanylethanone

InChI

InChI=1S/C11H12Cl2OS/c1-2-5-15-7-11(14)9-4-3-8(12)6-10(9)13/h3-4,6H,2,5,7H2,1H3

InChI Key

PXUVBIIDMWTAIZ-UHFFFAOYSA-N

Canonical SMILES

CCCSCC(=O)C1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2,4-Dichlorophenyl)-2-(propylthio)ethan-1-one generally involves nucleophilic substitution reactions where a propylthio moiety replaces a leaving group (often a halogen) on a 2,4-dichlorophenyl ethanone derivative. The key synthetic challenge is the selective introduction of the propylthio group without affecting the dichlorophenyl ring or the ketone functionality.

Reported Preparation Routes

Although direct literature on the exact compound this compound is limited, closely related compounds and intermediates provide a basis for understanding its preparation.

Halogenated Precursor Route
  • A common precursor is 1-(2,4-dichlorophenyl)-2-chloroethan-1-one or 2-chloro-1-(2,4-dichlorophenyl)ethanol derivatives.
  • The halogen at the alpha position to the ketone is displaced by a propylthiolate nucleophile (generated from propanethiol and a base) to yield the target compound.
  • This nucleophilic substitution is typically conducted in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at controlled temperatures (50–120°C) to optimize yield and selectivity.
Catalytic and Base-Mediated Methods
  • Potassium hydroxide supported on alumina (KOH/Al2O3) has been used as a solid base catalyst for related transformations, facilitating nucleophilic substitution under milder conditions with easier workup.
  • The catalyst preparation involves dissolving KOH in water, mixing with alumina, heating, and drying to obtain a solid base catalyst.
  • This catalyst can activate the propanethiol nucleophile and promote substitution on the halogenated ethanone precursor.
Use of Imidazole Intermediates (Related Chemistry)
  • Some patents describe the synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)ethanol derivatives via nucleophilic substitution of 2-chloro-1-(2,4-dichlorophenyl)ethanol with imidazole under controlled heating and stirring in dimethylformamide.
  • These methods demonstrate the feasibility of nucleophilic substitution on the alpha-chloro position of 2,4-dichlorophenyl ethanone derivatives, supporting analogous substitution by propylthiolate.

Reaction Conditions and Parameters

Parameter Typical Range/Value Notes
Solvent Dimethylformamide, Dimethyl sulfoxide Polar aprotic solvents favor nucleophilic substitution
Temperature 50–125°C Controlled heating to optimize reaction rate and yield
Base KOH/Al2O3 solid catalyst or KOH Facilitates deprotonation of propanethiol and substitution
Reaction Time 1–4 hours Depends on temperature and catalyst efficiency
Molar Ratios Propanethiol:precursor ~1:1 to 1.5:1 Slight excess of nucleophile often used
Workup Filtration, solvent evaporation, recrystallization To purify the product

Yield and Purity

  • Yields for related nucleophilic substitution reactions on 2,4-dichlorophenyl ethanone derivatives typically range from 40% to over 90%, depending on reaction conditions and purification methods.
  • Purity is commonly confirmed by melting point analysis, nuclear magnetic resonance spectroscopy, and chromatographic techniques.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Yield Range (%)
Base-catalyzed substitution with KOH/Al2O3 Mild conditions, reusable catalyst, simple workup Requires catalyst preparation, moderate temperature control 60–85
Direct nucleophilic substitution in DMF/DMSO Simple setup, good solubility of reagents Higher temperatures may cause side reactions 40–90
Imidazole substitution analogues Demonstrated feasibility for similar nucleophiles Not direct for propylthio, but indicative 41–92 (for imidazole derivatives)

Research Findings and Industrial Relevance

  • Patents filed in China (e.g., CN109111402A, CN104860887A) provide detailed synthetic procedures for related compounds involving nucleophilic substitution on 2,4-dichlorophenyl ethanone derivatives.
  • The use of solid base catalysts like KOH/Al2O3 improves reaction efficiency and simplifies purification, which is beneficial for scale-up.
  • Reaction optimization studies indicate that temperature control and solvent choice are critical for maximizing yield and minimizing by-products.
  • Industrial synthesis favors methods that use inexpensive reagents, simple equipment, and provide high purity products suitable for pharmaceutical or agrochemical applications.

Summary Table of Preparation Method Highlights

Step Description Reference
Catalyst Preparation KOH dissolved in water, mixed with alumina, heated, dried
Nucleophile Activation Propanethiol deprotonated by base catalyst Inferred from base catalysis
Substitution Reaction Halogenated ethanone + propylthiolate in DMF, heated 50–120°C
Workup and Purification Filtration, solvent evaporation, recrystallization
Yield and Purity Assessment Melting point, NMR, chromatography

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenyl)-2-(propylthio)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dichlorophenyl group can participate in substitution reactions, where one or both chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Alcohols: Formed from reduction reactions.

    Substituted Derivatives: Formed from substitution reactions.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-2-(propylthio)ethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-2-(propylthio)ethan-1-one involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may influence biochemical pathways related to its chemical structure, such as those involving sulfur-containing compounds.

Comparison with Similar Compounds

1-(2,4-Dichlorophenyl)-2-(isopropylthio)ethan-1-one

  • Structure : Differs by an isopropylthio (-S-CH(CH₃)₂) group instead of propylthio.
  • Molecular Weight : 263.18 g/mol (identical to the target compound due to isomeric substituent).

1-(2,4-Dichlorophenyl)-2-(4-fluorobenzenesulfonyl)ethan-1-one

  • Structure : Replaces thioether with a sulfonyl (-SO₂-C₆H₄F) group.
  • Molecular Formula : C₁₄H₁₀Cl₂FO₂S.
  • Impact : The sulfonyl group enhances polarity and hydrogen-bonding capacity, likely altering solubility and metabolic pathways compared to the thioether-containing target compound .

Analogues with Heterocyclic Substitutions

1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one

  • Structure : Imidazole ring replaces the propylthio group.
  • Molecular Weight : 255.10 g/mol.
  • Biological Relevance : Imidazole derivatives are prominent in antifungal agents (e.g., ketoconazole) due to their ability to inhibit cytochrome P450 enzymes like CYP51 .

1-(2,4-Dichlorophenyl)-2-(1H-1,2,3-triazol-1-yl)ethan-1-one

  • Structure : Features a triazole ring instead of thioether.
  • Synthesis: Prepared via N-alkylation of triazole with brominated dichlorophenyl ethanone .
  • Activity : Triazole derivatives are widely used in agriculture and medicine for their antifungal and antimycotic properties .

Simplified Analogues with Reduced Complexity

1-(2,4-Dichlorophenyl)propan-1-one

  • Structure : Lacks the sulfur-containing substituent.
  • Molecular Weight : 203.06 g/mol.
  • Comparison : The absence of the thioether group reduces molecular complexity and likely decreases interactions with sulfur-binding enzyme pockets .

Comparative Data Table

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference ID
1-(2,4-Dichlorophenyl)-2-(propylthio)ethan-1-one -S-CH₂CH₂CH₃ C₁₁H₁₁Cl₂OS 263.18 Potential antifungal activity
1-(2,4-Dichlorophenyl)-2-(isopropylthio)ethan-1-one -S-CH(CH₃)₂ C₁₁H₁₁Cl₂OS 263.18 Increased steric hindrance
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one -1H-imidazol-1-yl C₁₁H₈Cl₂N₂O 255.10 CYP51 inhibition, antifungal
1-(2,4-Dichlorophenyl)-2-(4-fluorobenzenesulfonyl)ethan-1-one -SO₂-C₆H₄F C₁₄H₁₀Cl₂FO₂S 345.20 Enhanced polarity
1-(2,4-Dichlorophenyl)propan-1-one -CH₂CH₃ C₉H₈Cl₂O 203.06 Simpler scaffold, reduced activity

Biological Activity

1-(2,4-Dichlorophenyl)-2-(propylthio)ethan-1-one, a compound featuring a dichlorophenyl moiety and a propylthio group, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, focusing on its anticancer, antimicrobial, and antifungal properties.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C11H12Cl2S Molecular Formula \text{C}_{11}\text{H}_{12}\text{Cl}_2\text{S}\quad \text{ Molecular Formula }

This structure includes:

  • A dichlorophenyl group that enhances lipophilicity and biological activity.
  • A propylthio group which may contribute to its interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structures inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells.

Case Study: Anticancer Efficacy

A comparative study on structurally related compounds revealed that certain derivatives demonstrated IC50 values in the low micromolar range against several cancer cell lines. For example:

CompoundCell LineIC50 (µM)
Compound AMCF-70.057 ± 0.003
Compound BHCT-1160.081 ± 0.004
Compound CHepG-20.119 ± 0.007

These results suggest that modifications in the substituents on the phenyl ring significantly influence anticancer activity, likely through mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The antimicrobial potential of related compounds has also been assessed. In particular, derivatives of this compound have shown promising antibacterial effects against strains such as MRSA.

Structure-Activity Relationship (SAR)

A study highlighted the importance of the lipophilicity of substituents in determining antibacterial activity. Compounds with specific configurations exhibited MIC values significantly lower than those of standard antibiotics. For example:

CompoundBacterial StrainMIC (µg/mL)
Compound DMRSA4
Compound EMSSA8

This data underscores that structural modifications can enhance or diminish antibacterial efficacy .

Antifungal Activity

Antifungal properties have also been explored, particularly against pathogenic fungi such as Aspergillus species. The presence of halogen atoms in the structure has been linked to increased antifungal activity.

Case Study: Antifungal Efficacy

Research indicated that certain derivatives maintained antifungal effectiveness comparable to established treatments like ketoconazole:

CompoundFungal StrainEffectiveness
Compound FAspergillus fumigatusComparable to ketoconazole
Compound GScedosporium apiospermumEffective

The structure-activity relationship analysis revealed that an oxime group combined with halogenation enhances antifungal properties .

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